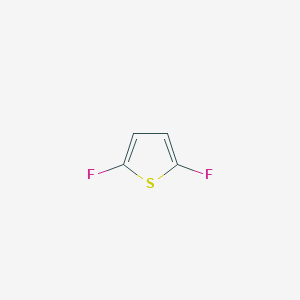
Disodium 2-ethylhexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW 5638, also known as Etacstil, is an orally active, nonsteroidal compound that functions as both a selective estrogen receptor modulator and a selective estrogen receptor degrader. It was developed for the treatment of estrogen receptor-positive breast cancer. This compound is notable for its ability to overcome resistance to other antiestrogens such as tamoxifen by altering the shape of the estrogen receptor .
Preparation Methods
The synthesis of GW 5638 involves several steps, starting with the preparation of its precursor compounds. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of GW 5638 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as esterification, reduction, and oxidation.
Purification and isolation: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for GW 5638 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
GW 5638 undergoes several types of chemical reactions, including:
Oxidation: GW 5638 can be oxidized to form its active metabolite, GW 7604. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on GW 5638, such as converting ketones to alcohols using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups into the GW 5638 molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GW 5638 yields GW 7604, which retains the biological activity of the parent compound.
Scientific Research Applications
GW 5638 has several scientific research applications, including:
Chemistry: GW 5638 is used as a model compound to study the behavior of selective estrogen receptor modulators and degraders. It helps researchers understand the structure-activity relationships and develop new compounds with improved efficacy.
Biology: In biological research, GW 5638 is used to investigate the mechanisms of estrogen receptor signaling and its role in various physiological processes. It is also used to study the effects of estrogen receptor modulation on gene expression and cellular function.
Medicine: GW 5638 has been studied for its potential therapeutic applications in treating estrogen receptor-positive breast cancer. It has shown promise in overcoming resistance to other antiestrogens and improving treatment outcomes.
Industry: In the pharmaceutical industry, GW 5638 serves as a lead compound for the development of new drugs targeting estrogen receptors.
Mechanism of Action
GW 5638 exerts its effects by binding to estrogen receptors and inducing conformational changes that alter receptor function. It acts as both a selective estrogen receptor modulator and a selective estrogen receptor degrader. This dual action allows GW 5638 to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking estrogen signaling and promoting receptor degradation .
The molecular targets of GW 5638 include estrogen receptor alpha and estrogen receptor beta. The compound modulates the activity of these receptors by influencing their interaction with coactivators and corepressors, thereby affecting gene transcription and cellular responses.
Comparison with Similar Compounds
GW 5638 is similar to other selective estrogen receptor modulators and degraders, such as tamoxifen and raloxifene. it has unique properties that distinguish it from these compounds:
Tamoxifen: Both GW 5638 and tamoxifen are used to treat estrogen receptor-positive breast cancer.
Raloxifene: Like GW 5638, raloxifene is a selective estrogen receptor modulator.
Other similar compounds include GW 7604, the active metabolite of GW 5638, and other selective estrogen receptor degraders currently under development .
Properties
CAS No. |
15505-13-2 |
|---|---|
Molecular Formula |
C8H17Na2O4P |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
disodium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
NIFGJMWDJOVFPC-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
Key on ui other cas no. |
68186-64-1 15505-13-2 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















